Dipotassium 6,6'-diapo-psi,psi-carotenedioate

Description

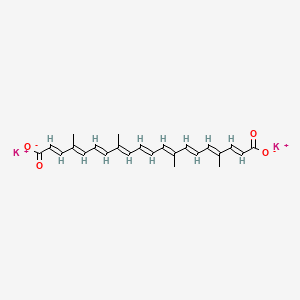

Dipotassium 6,6'-diapo-psi,psi-carotenedioate (CAS: 33261-80-2) is the dipotassium salt of cis-norbixin, a carotenoid derivative derived from annatto (Bixa orellana). Its chemical formula is C₂₄H₂₆K₂O₄, with a molecular weight of 456.66 g/mol . Structurally, it consists of two potassium ions replacing the carboxylic acid hydrogens of norbixin (6,6'-diapo-psi,psi-carotenedioic acid), forming a water-soluble salt (Figure 1, ). It is primarily used as a natural colorant (annatto F) in pet foods and pharmaceuticals due to its stability and safety profile, as evaluated by the EFSA Panel .

Properties

IUPAC Name |

dipotassium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4.2K/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPZZOJHWAYMJY-ZKAUOVOBSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

542-40-5 (Parent) | |

| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70186901 | |

| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33261-80-2 | |

| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 6,6'-diapo-ψ,ψ-carotenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dipotassium 6,6’-diapo-psi,psi-carotenedioate involves the reaction of norbixin with potassium hydroxide. The reaction typically occurs in an aqueous medium, where norbixin is dissolved and then treated with an excess of potassium hydroxide to form the dipotassium salt .

Industrial Production Methods: Industrial production of Dipotassium 6,6’-diapo-psi,psi-carotenedioate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade norbixin and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Types of Reactions:

Oxidation: Dipotassium 6,6’-diapo-psi,psi-carotenedioate can undergo oxidation reactions, where it is converted to more oxidized forms.

Reduction: It can also be reduced to form less oxidized derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Oxidized derivatives of Dipotassium 6,6’-diapo-psi,psi-carotenedioate.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Food Industry Applications

Natural Colorant:

Dipotassium 6,6'-diapo-psi,psi-carotenedioate is primarily used as a natural colorant in food products. Its stability under processing conditions allows it to maintain color integrity in various applications. It is often derived from annatto seeds and is classified under food additives (E160b) .

Nutritional Benefits:

Research indicates that dipotassium norbixin may provide health benefits due to its antioxidant properties. It has been studied for its potential role in enhancing the nutritional profile of food products by providing carotenoids that are essential for human health .

| Application | Description |

|---|---|

| Natural Colorant | Used in dairy products, sauces, and snacks for coloring. |

| Nutritional Enhancer | Potential antioxidant properties contributing to health benefits. |

Pharmaceutical Applications

Oxygen Diffusivity Improvement:

Dipotassium 6,6'-diapo-psi,psi-carotenedioate has been investigated for its ability to improve the diffusivity of oxygen between red blood cells and body tissues. This property could have implications for developing treatments for conditions related to oxygen transport .

Antioxidant Properties:

The compound exhibits antioxidant activity that can be beneficial in pharmaceutical formulations aimed at reducing oxidative stress in various diseases .

| Application | Description |

|---|---|

| Oxygen Transport | Enhances oxygen delivery in therapeutic settings. |

| Antioxidant Agent | Reduces oxidative damage in pharmaceutical formulations. |

Cosmetic Industry Applications

Skin Care Products:

Due to its antioxidant properties, dipotassium 6,6'-diapo-psi,psi-carotenedioate is utilized in cosmetic formulations aimed at protecting the skin from oxidative stress and improving overall skin health .

Coloring Agent:

It is also employed as a coloring agent in cosmetics, providing a natural alternative to synthetic dyes .

| Application | Description |

|---|---|

| Skin Protection | Used in creams and lotions to combat oxidative stress. |

| Cosmetic Coloring | Provides natural pigmentation in beauty products. |

Research Insights and Case Studies

Several studies have highlighted the multifaceted applications of dipotassium 6,6'-diapo-psi,psi-carotenedioate:

- Food Technology Research: A study demonstrated the effectiveness of norbixin as a natural colorant compared to synthetic alternatives, emphasizing consumer preference for natural ingredients .

- Pharmaceutical Development: Research indicated that formulations containing dipotassium norbixin showed improved oxygen transport capabilities in animal models, suggesting potential applications in treating respiratory diseases .

- Cosmetic Formulation Studies: Investigations into the stability of dipotassium norbixin in cosmetic products revealed its effectiveness as both a colorant and an antioxidant agent, enhancing product appeal and efficacy .

Mechanism of Action

The mechanism of action of Dipotassium 6,6’-diapo-psi,psi-carotenedioate involves its ability to improve the diffusivity of oxygen between red blood cells and body tissues. This is achieved through its interaction with cellular membranes and its ability to facilitate the transfer of oxygen molecules. The molecular targets and pathways involved include the enhancement of oxygen transport and the stabilization of cellular membranes .

Comparison with Similar Compounds

BIXIN (Methyl Ester of Norbixin)

- Chemical Name : Methyl (9-cis)-hydrogen-6,6'-diapo-psi,psi-carotenedioate

- CAS : 6983-79-5

- Formula : C₂₅H₃₀O₄ | Molecular Weight : 394.5 g/mol

- Properties: Bixin is the methyl ester of norbixin, with a melting point of 217°C (decomposition) and a density of 1.0659 g/cm³ . Unlike the dipotassium salt, it is lipophilic due to the ester group, limiting its water solubility.

- Applications : Used as a natural orange-red colorant (annatto) in foods, cosmetics, and textiles .

- Key Difference : The esterification reduces polarity, making BIXIN suitable for lipid-based formulations, whereas the dipotassium salt is ideal for aqueous systems .

Norbixin (6,6'-Diapo-psi,psi-Carotenedioic Acid)

- Chemical Name : 6,6'-Diapo-psi,psi-carotenedioic acid

- Formula : C₂₄H₂₈O₄ (parent diacid) | Molecular Weight : ~380.48 g/mol (calculated)

- Its granular powder form is stabilized in the dipotassium salt for industrial use .

- Applications : Rarely used directly; salt derivatives are preferred for enhanced solubility in food and pharmaceutical applications .

Crocin (Diglycosyl Ester of Crocetin)

- Chemical Name: Bis(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl) 8,8’-diapo-psi,psi-carotenedioate

- CAS : 42553-65-1

- Formula : C₄₄H₆₄O₂₄ | Molecular Weight : 989.02 g/mol

- Properties: Crocin is a glycosylated carotenoid with two gentiobiose (disaccharide) groups attached to crocetin (8,8’-diapo-psi,psi-carotenedioic acid). This glycosylation confers high water solubility and a bright yellow color .

- Applications : Extracted from saffron and gardenia, it is used in food, traditional medicine, and cosmetics for its antioxidant properties .

- Key Difference: The 8,8’-diapo structure (vs. 6,6’ in norbixin derivatives) and glycosylation distinguish crocin from dipotassium 6,6’-diapo-psi,psi-carotenedioate, resulting in different spectral properties (yellow vs. orange-red) and applications .

Comparative Data Table

Biological Activity

Dipotassium 6,6'-diapo-psi,psi-carotenedioate, also known as potassium norbixin, is a carotenoid derivative primarily derived from the seeds of the Bixa orellana plant. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in various fields, including food science and medicine.

- Chemical Formula : C24H26O4.2K

- Molecular Weight : 456.661 g/mol

- CAS Number : 33261-80-2

- Synonyms : Norbixin Dipotassium Salt, 9-cis-6,6'-diapo-carotene-6,6'-dioic acid

Biological Activity

Dipotassium 6,6'-diapo-psi,psi-carotenedioate exhibits several biological activities that are of interest to researchers:

-

Antioxidant Properties :

- The compound has been shown to possess antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may play a role in disease prevention.

-

Anti-inflammatory Effects :

- Research indicates that dipotassium 6,6'-diapo-psi,psi-carotenedioate can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines and promote anti-inflammatory responses in various cell types.

-

Antimicrobial Activity :

- Studies have reported that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism and the concentration used.

-

Potential Health Benefits :

- There is emerging evidence suggesting that dipotassium 6,6'-diapo-psi,psi-carotenedioate may contribute to cardiovascular health by improving lipid profiles and reducing cholesterol levels.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of dipotassium 6,6'-diapo-psi,psi-carotenedioate using various assays including DPPH radical scavenging and ABTS assays. Results indicated a significant reduction in free radical activity at concentrations above 50 µg/mL.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 0 | 0 | 0 |

| 25 | 20 | 15 |

| 50 | 45 | 40 |

| 100 | 70 | 65 |

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that dipotassium 6,6'-diapo-psi,psi-carotenedioate inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of dipotassium 6,6'-diapo-psi,psi-carotenedioate revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Chemical Reactions Analysis

Degradation Pathways

Potassium norbixin undergoes thermal and photochemical degradation , influenced by environmental factors:

-

Thermal degradation at >100°C produces trans-bixin and smaller apocarotenoids via isomerization and decarboxylation .

-

UV light exposure accelerates cleavage of the conjugated double-bond system, yielding fragmented aldehydes (e.g., β-apo-4'-carotenal) .

Key Degradation Products

| Condition | Major Products | Mechanism |

|---|---|---|

| Heat | Trans-bixin, CO₂ | Isomerization, decarboxylation |

| UV light | β-apo-4'-carotenal, CO₂ | Oxidative cleavage |

Oxidation and Antioxidant Activity

As a carotenoid derivative, potassium norbixin participates in redox reactions:

-

Antioxidant behavior : Scavenges peroxy radicals (ROO- ) via addition to its polyene chain, forming resonance-stabilized carbon-centered radicals (e.g., ROO-Car- ) .

-

Pro-oxidant activity : At high oxygen concentrations, forms carotenoid peroxy radicals (Car-OO- ), which propagate lipid oxidation .

Reaction with Peroxy Radicals

Interactions with Other Compounds

-

Ascorbic acid : Synergistically enhances antioxidant efficacy in lipid systems but may form reactive intermediates in the presence of Fe²⁺ .

-

Nitrites : Reacts under acidic conditions (pH 2–4) to produce mutagenic derivatives (e.g., ethylnitrolic acid) .

Analytical Characterization

-

HPLC analysis : Mobile phases with potassium dihydrogen phosphate (pH 2.8) and acetonitrile gradients resolve norbixin from degradation products .

-

UV/Vis spectroscopy : Absorbance maxima at 425, 457, and 487 nm in acetone confirm its conjugated diene structure .

Industrial and Biochemical Relevance

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Dipotassium 6,6'-diapo-psi,psi-carotenedioate, and how do they ensure purity and structural accuracy?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly employed for purity assessment, using C18 reverse-phase columns and mobile phases buffered with sodium phosphate (pH 7.0–7.5) . Spectroscopic techniques such as FT-IR and NMR (1H/13C) validate structural features, including cis/trans isomerism of the norbixin backbone . Quantification of residual solvents or counterions (e.g., potassium) requires atomic absorption spectroscopy (AAS) or ion chromatography .

Q. How does the stability of Dipotassium 6,6'-diapo-psi,psi-carotenedioate vary under different environmental conditions (pH, temperature, light)?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation kinetics. Photostability is tested using ISO 10977-compliant light chambers, with HPLC tracking degradation products like free norbixin. Buffered solutions (pH 3–9) reveal pH-dependent hydrolysis, monitored via spectrophotometric absorbance shifts at λmax ≈ 450–470 nm .

Q. What is the mechanistic basis for its antioxidant activity in biological systems?

- Methodological Answer : In vitro assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) quantify antioxidant capacity. Electron paramagnetic resonance (EPR) spectroscopy identifies radical quenching mechanisms. Comparative studies with ascorbic acid or α-tocopherol controls establish relative efficacy. Cell-based models (e.g., HepG2 cells under oxidative stress) measure ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How can discrepancies in bioavailability studies of Dipotassium 6,6'-diapo-psi,psi-carotenedioate be resolved?

- Methodological Answer : Contradictory bioavailability data (e.g., oral vs. parenteral absorption) require pharmacokinetic modeling (compartmental analysis) and isotopic labeling (14C/3H tracers). Interspecies differences (rodent vs. human intestinal transporters) are clarified using Caco-2 cell monolayers or in situ perfusion assays. Confounding factors like dietary fat intake are controlled via standardized diets in animal trials .

Q. What molecular dynamics simulations predict the interaction between Dipotassium 6,6'-diapo-psi,psi-carotenedioate and lipid bilayers?

- Methodological Answer : All-atom molecular dynamics (MD) simulations (AMBER or GROMACS) model partitioning into lipid bilayers, with force fields parameterized for carotenoids. Free-energy calculations (umbrella sampling) determine insertion thermodynamics. Experimental validation uses fluorescence anisotropy or neutron scattering to assess membrane fluidity changes .

Q. What experimental designs address conflicting reports on its photodegradation pathways?

- Methodological Answer : Discrepancies in degradation products (e.g., cis-trans isomerization vs. oxidative cleavage) are resolved using LC-MS/MS with high-resolution mass spectrometry (HRMS). Laser flash photolysis identifies transient intermediates (triplet states, radicals). Quantum chemical calculations (DFT) predict reaction energetics, validated by synthetic standards of proposed degradation products .

Methodological Guidance for Data Interpretation

- Handling Contradictory Data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For bioavailability conflicts, use meta-regression to identify moderating variables (e.g., formulation matrices) .

- Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) probes potassium coordination geometry, while cryo-EM visualizes aggregation states in aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.